2-cyclopentyl-N-(oxan-3-yl)acetamide
Description
Contextual Significance of Acetamide (B32628) Derivatives with Cyclopentyl and Oxane Moieties
Acetamide derivatives are a well-established class of compounds in medicinal chemistry, recognized for their diverse biological activities. archivepp.comgalaxypub.co The acetamide backbone serves as a versatile scaffold for the attachment of various functional groups, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. archivepp.com The incorporation of a cyclopentyl group can influence a molecule's lipophilicity and conformational flexibility, which are critical factors in its interaction with biological targets. Research on other cyclopentyl-containing compounds has highlighted their potential in various therapeutic areas. doaj.orgresearchgate.net
The oxane (tetrahydropyran) moiety, a saturated heterocyclic ring, is also a common feature in many biologically active compounds. Its presence can enhance aqueous solubility and provide specific hydrogen bonding interactions, which are often crucial for drug-receptor binding. The strategic inclusion of oxane rings is a known approach in medicinal chemistry to optimize a compound's pharmacokinetic profile. researchgate.net The combination of these three components—the acetamide linker, the cyclopentyl group, and the oxane ring—in 2-cyclopentyl-N-(oxan-3-yl)acetamide suggests a compound with a potentially unique set of properties worthy of detailed investigation.
Research Gaps and Future Directions for this compound
Despite the potential inferred from its structural components, dedicated research on this compound is still in its nascent stages. A thorough review of the current scientific literature reveals a clear research gap concerning the synthesis, characterization, and biological evaluation of this specific molecule.
Future research should be directed towards several key areas:
Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce this compound in high yield and purity. Comprehensive characterization using modern analytical techniques (NMR, MS, IR, and X-ray crystallography) is essential to confirm its structure and stereochemistry.
Physicochemical Profiling: A detailed investigation of its physicochemical properties, such as solubility, lipophilicity (LogP), and metabolic stability, is necessary to predict its behavior in biological systems.
Biological Screening: A broad-based biological screening against a variety of cellular and molecular targets would be a crucial step in identifying any potential therapeutic applications. Based on the activities of related acetamide derivatives, this could include assays for anti-inflammatory, analgesic, anticancer, or anticonvulsant effects. nih.govnih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal promising activity, the synthesis and evaluation of a library of analogues would be a logical next step to establish a clear structure-activity relationship.
Scope and Objectives of Academic Inquiry
The primary objective of academic inquiry into this compound is to systematically elucidate its chemical and biological properties. The scope of this research should encompass its fundamental chemistry, its potential as a pharmacological agent, and its utility as a tool for chemical biology research.
The immediate goals for researchers in this area would be to:
Establish a reproducible synthesis of the compound.
Fully characterize the molecule's structural and physicochemical properties.
Conduct initial in vitro biological assays to identify any significant activity.
Long-term objectives would involve more in-depth biological studies, including mechanism of action elucidation and potential in vivo efficacy studies, should the initial findings warrant such investigation.
Data and Findings
Given the novelty of this compound, specific experimental data is not yet widely available in the public domain. However, based on the known properties of its constituent moieties, we can predict certain physicochemical characteristics and outline the types of research findings that would be of interest.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Formula | C13H23NO2 | Defines the elemental composition. |
| Molecular Weight | 225.33 g/mol | Influences diffusion and transport properties. |
| LogP | ~1.5 - 2.5 | Indicates a balance between hydrophilicity and lipophilicity, suggesting potential for good oral absorption. |
| Hydrogen Bond Donors | 1 | The N-H group can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the oxane oxygen can act as hydrogen bond acceptors. |
| Polar Surface Area | ~49.6 Ų | Affects cell permeability and transport characteristics. |
Detailed Research Findings (Hypothetical)
A hypothetical research program focused on this compound would likely generate the following types of findings:
Synthesis: A multi-step synthesis could be developed, potentially starting from cyclopentylacetic acid and 3-aminooxane. The reaction conditions, yields, and purification methods would be detailed.
Structural Elucidation: Spectroscopic data from 1H NMR, 13C NMR, and mass spectrometry would be presented to confirm the chemical structure. Single-crystal X-ray diffraction could provide definitive evidence of the three-dimensional arrangement of the atoms.
Biological Activity: Initial screening results might indicate, for example, modest inhibitory activity against a particular enzyme, such as a cyclooxygenase (COX) enzyme, given the anti-inflammatory potential of many acetamide derivatives. archivepp.com Or, it could show selective cytotoxicity against a specific cancer cell line. nih.gov Further studies would then be required to confirm and quantify this activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentyl-N-(oxan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(8-10-4-1-2-5-10)13-11-6-3-7-15-9-11/h10-11H,1-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHSPKNBIDNKKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CCCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Cyclopentyl N Oxan 3 Yl Acetamide and Analogs
Post-Synthetic Modifications and Derivatization of 2-cyclopentyl-N-(oxan-3-yl)acetamide
Once synthesized, the structure of this compound offers several reactive sites for post-synthetic modifications. These derivatizations are crucial for creating analogs with potentially altered physicochemical properties or biological activities. The primary locations for such modifications include the amide bond itself, the α-carbon adjacent to the carbonyl group, and the N-H proton.
Key derivatization strategies include:
N-Alkylation and N-Acylation: The secondary amide proton is amenable to deprotonation by a suitable base, followed by reaction with various electrophiles. This allows for the introduction of a wide range of substituents directly onto the nitrogen atom, creating tertiary amides. This is a common strategy for modifying peptide backbones and other bioactive amides. nih.gov
Amide Bond Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the amide into a secondary amine, specifically N-(2-cyclopentylethyl)-oxan-3-amine, significantly altering the molecule's structure and basicity.
α-Carbon Functionalization: The carbon atom adjacent to the amide carbonyl can be deprotonated under strong basic conditions to form an enolate. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides or aldehydes, allowing for the introduction of substituents at the α-position.
Hydrolytic Cleavage: The amide bond can be cleaved under acidic or basic conditions to revert to its constituent starting materials: cyclopentylacetic acid and oxan-3-amine. While this is a degradation pathway, it can also be used analytically or to generate one of the components from the final product.
The table below summarizes potential derivatization reactions for this compound.
| Reaction Type | Target Site | Typical Reagents | Product Class |
| N-Alkylation | Amide N-H | 1. NaH2. Alkyl Halide (R-X) | Tertiary Amide |
| N-Acylation | Amide N-H | 1. NaH2. Acyl Chloride (R-COCl) | N-Acyl Imide |
| Reduction | Amide C=O | LiAlH₄, then H₂O | Secondary Amine |
| α-Alkylation | α-Carbon | 1. LDA2. Alkyl Halide (R-X) | α-Substituted Amide |
| Hydrolysis (Acidic) | Amide Bond | H₃O⁺, Heat | Carboxylic Acid + Amine Salt |
| Hydrolysis (Basic) | Amide Bond | NaOH, Heat | Carboxylate Salt + Amine |
Reaction Optimization and Scale-Up Considerations
The efficient synthesis of this compound, typically via the coupling of cyclopentylacetic acid and oxan-3-amine, requires careful optimization of reaction parameters. This is particularly critical when transitioning from laboratory-scale synthesis to large-scale industrial production. acs.org
Reaction Optimization: The primary goal of optimization is to maximize yield, purity, and reaction rate while minimizing costs and waste. Key parameters include the choice of coupling reagent, solvent, temperature, and stoichiometry. While numerous coupling reagents exist, they differ significantly in efficiency, cost, and the nature of their byproducts. nih.gov
A hypothetical optimization study for the amide coupling reaction is presented below.
| Entry | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC/HOBt | Dichloromethane (B109758) (DCM) | 25 | 16 | 78 |
| 2 | HATU/DIPEA | Dimethylformamide (DMF) | 25 | 12 | 92 |
| 3 | T3P® | Ethyl Acetate | 50 | 8 | 89 |
| 4 | Boric Acid | None (Neat) | 120 | 4 | 85 |
| 5 | CALB (Enzyme) | Cyclopentyl methyl ether (CPME) | 60 | 24 | 95 |
Scale-Up Considerations: Transitioning a synthetic process to a larger scale introduces a new set of challenges that must be addressed. acs.org
Reagent Selection: On a large scale, the cost, availability, and safety of reagents are paramount. Expensive coupling reagents like HATU may be suitable for discovery chemistry but are often replaced with cheaper alternatives like T3P® or by converting the carboxylic acid to an acid chloride using inexpensive reagents like thionyl chloride. ucl.ac.uk
Solvent Choice: Solvents that are common in the lab, such as dichloromethane and DMF, are often avoided on an industrial scale due to toxicity, environmental concerns, and disposal costs. ucl.ac.uk Greener and safer alternatives are preferred.
Process Safety and Thermochemistry: Amide bond formation can be exothermic. On a large scale, heat dissipation must be carefully managed to prevent thermal runaway. A thorough understanding of the reaction's thermal profile is essential.
Work-up and Purification: Laboratory-scale purification often relies on chromatography, which is impractical and expensive for large quantities. Scalable purification methods such as crystallization, extraction, and distillation must be developed. This requires selecting a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Waste Management: The generation of stoichiometric byproducts from coupling reagents contributes significantly to the waste stream. The Process Mass Intensity (PMI), which is the ratio of the total mass input to the mass of the final product, is a key metric for evaluating the environmental impact of the process. ucl.ac.uk
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental footprint. nih.govrsc.org This involves a holistic approach to the entire synthetic process, from starting materials to final product.
Atom Economy: The ideal synthesis incorporates all atoms from the starting materials into the final product. Direct catalytic amidation, where water is the only byproduct, has a much higher atom economy than methods using stoichiometric coupling reagents, which generate significant waste. numberanalytics.com
Use of Catalysis: Catalytic methods are superior to stoichiometric ones. For amide synthesis, this includes the use of boric acid catalysts or biocatalysts like enzymes (e.g., Candida antarctica lipase (B570770) B, CALB). nih.govbohrium.com Enzymes offer high selectivity under mild conditions and are environmentally benign. nih.gov
Safer Solvents and Reaction Conditions: A major focus of green chemistry is the replacement of hazardous solvents. ucl.ac.uk Solvent-free reactions or the use of greener solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) are highly desirable. nih.govresearchgate.net Additionally, conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating by dramatically reducing reaction times. researchgate.net
Waste Prevention: The best way to handle waste is to prevent its formation in the first place. This is achieved by selecting reactions with high atom economy and using catalytic reagents. The choice of solvent and purification method also plays a critical role in the total waste generated. ucl.ac.uknumberanalytics.com
The following table contrasts a traditional synthesis with a greener, optimized approach.
| Parameter | Traditional Approach | Green Chemistry Approach |
| Reagent | Stoichiometric (e.g., HATU) | Catalytic (e.g., Boric Acid or Enzyme) |
| Solvent | Dichloromethane (DCM) or DMF | Cyclopentyl methyl ether (CPME) or Solvent-free |
| Byproducts | Urea and triazole derivatives | Water |
| Energy Use | Potentially lengthy reflux | Milder conditions or microwave irradiation |
| Process Mass Intensity (PMI) | High (>50) | Low (<10) |
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Advanced Spectroscopic and Structural Characterization of 2 Cyclopentyl N Oxan 3 Yl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
A ¹H NMR spectrum of 2-cyclopentyl-N-(oxan-3-yl)acetamide would be expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals, their multiplicity (singlet, doublet, triplet, etc.), and their integration values would allow for the assignment of protons to their respective positions in the cyclopentyl, oxane, and acetamide (B32628) moieties. For instance, the protons on the carbon adjacent to the amide nitrogen would likely appear as a multiplet, and the protons of the cyclopentyl group would exhibit complex splitting patterns due to their diastereotopic nature.
The ¹³C NMR spectrum would provide complementary information by revealing the number of unique carbon environments in the molecule. The carbonyl carbon of the acetamide group would be expected to appear at a characteristic downfield chemical shift (typically in the range of 170-180 ppm). The carbons of the cyclopentyl and oxane rings would resonate at higher fields, with their specific shifts influenced by their connectivity and local electronic environment.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the cyclopentyl and oxane rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connection between the cyclopentylacetyl group and the oxan-3-yl amine.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons, which can be used to determine the stereochemistry and preferred conformation of the molecule.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This data would allow for the unambiguous determination of its molecular formula, distinguishing it from other compounds with the same nominal mass.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide functional group. A strong absorption band around 1650 cm⁻¹ would correspond to the C=O stretching vibration (Amide I band), and another significant band around 1550 cm⁻¹ would be attributed to the N-H bending vibration (Amide II band). The N-H stretching vibration would appear as a sharp peak in the region of 3300 cm⁻¹. C-H stretching vibrations of the aliphatic cyclopentyl and oxane rings would be observed around 2850-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information. While the C=O stretch is typically strong in the IR, it is often weaker in the Raman spectrum. Conversely, the C-C and C-H vibrations of the aliphatic rings might show strong signals in the Raman spectrum.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
No experimental or theoretical UV-Vis absorption data for this compound has been reported. A hypothetical analysis would involve dissolving the compound in various solvents (e.g., ethanol, cyclohexane, acetonitrile) and recording its absorption spectrum, typically from 200 to 800 nm. The resulting spectrum would reveal the wavelengths of maximum absorption (λmax), which correspond to electronic transitions within the molecule. For a simple acetamide derivative like this, one would expect to observe transitions associated with the n → π* and π → π* electronic promotions of the amide chromophore. The position and intensity (molar absorptivity, ε) of these bands would be sensitive to solvent polarity.
X-ray Crystallography for Solid-State Structure Elucidation
There are no published crystal structures for this compound. The process of elucidating its solid-state structure would require the following steps:
Crystal Structure Determination of this compound
To determine the crystal structure, single crystals of the compound would need to be grown, for example, by slow evaporation of a suitable solvent. These crystals would then be subjected to X-ray diffraction analysis. The diffraction data would allow for the determination of the unit cell parameters (a, b, c, α, β, γ), space group, and the precise coordinates of each atom in the crystal lattice.
A hypothetical data table for the crystal structure determination is presented below.
| Parameter | Hypothetical Value |
| Chemical Formula | C13H23NO2 |
| Formula Weight | 225.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1302.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.148 |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
Once the crystal structure is solved, the intermolecular interactions that stabilize the crystal packing can be analyzed. For this compound, one would expect the presence of hydrogen bonding involving the amide N-H group as a donor and the amide carbonyl oxygen or the oxane ring oxygen as acceptors. The analysis would involve measuring the distances and angles of these hydrogen bonds. Other potential interactions, such as van der Waals forces, would also be examined. Due to the absence of aromatic rings, π-stacking interactions would not be present.
Conformational Analysis in the Crystalline State
The solved crystal structure would provide a snapshot of the molecule's conformation in the solid state. Key dihedral angles would be measured to describe the orientation of the cyclopentyl ring relative to the acetamide group, and the conformation of the oxane ring (likely a chair conformation). This would reveal the preferred three-dimensional arrangement of the different parts of the molecule in the crystalline environment.
Chiral Analysis and Optical Purity Assessment
This compound is a chiral molecule due to the presence of a stereocenter at the 3-position of the oxane ring. A complete chiral analysis would involve the separation of the enantiomers and the assessment of the optical purity of any enantiomerically enriched sample. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase would be employed for this purpose. The two enantiomers would exhibit different retention times, allowing for their separation and quantification. The optical rotation of each enantiomer would also be measured using a polarimeter.
A hypothetical data table for chiral HPLC analysis is shown below.
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-isomer | 12.5 | 50.0 |
| (S)-isomer | 15.8 | 50.0 |
Computational and Theoretical Investigations of 2 Cyclopentyl N Oxan 3 Yl Acetamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the properties of medium-sized organic molecules like 2-cyclopentyl-N-(oxan-3-yl)acetamide. DFT calculations are employed to determine the molecule's optimal geometry, electronic structure, and to predict its spectroscopic signatures.
The first step in the computational analysis of this compound involves determining its most stable three-dimensional structure through geometry optimization. mdpi.comresearchgate.net This process systematically alters the molecule's geometry to find the arrangement with the lowest electronic energy. Due to the flexibility of the cyclopentyl ring, the oxane ring, and the rotatable bonds in the acetamide (B32628) linker, the molecule can exist in multiple conformations. researchgate.netnih.gov
A thorough conformational search is necessary to identify the various stable isomers (conformers) and map out the potential energy surface. nih.gov Such searches often reveal several low-energy structures. For this compound, key conformational variables include the chair and twist-boat forms of the oxane ring, the envelope and twist conformations of the cyclopentyl ring, and the rotation around the C-N amide bond. researchgate.netresearchgate.net
DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), are performed on each potential conformer. preprints.orgmdpi.com The resulting energies allow for the determination of the global minimum (the most stable conformer) and the relative energies of other local minima. These energy differences can be used to calculate the expected Boltzmann population of each conformer at a given temperature, providing a picture of the conformational landscape the molecule explores under thermal equilibrium.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer ID | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| Conf-1 | Oxane (Chair, eq), Cyclopentyl (Envelope), Amide (trans) | 0.00 | 75.4 |
| Conf-2 | Oxane (Chair, ax), Cyclopentyl (Envelope), Amide (trans) | 1.25 | 10.1 |
| Conf-3 | Oxane (Twist-Boat), Cyclopentyl (Envelope), Amide (trans) | 2.10 | 2.9 |
| Conf-4 | Oxane (Chair, eq), Cyclopentyl (Twist), Amide (trans) | 0.85 | 24.6 |
The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. nih.gov These frontier orbitals are key to understanding a molecule's reactivity, electronic transitions, and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter, providing an approximation of the energy required for the lowest electronic excitation. nih.govacs.org A large gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more easily excitable and reactive. rsc.orgscielo.org.mx For this compound, DFT calculations can predict these orbital energies and visualize their spatial distribution. Typically, the HOMO is localized on the amide group, specifically the nitrogen and oxygen lone pairs, while the LUMO is often an anti-bonding π* orbital associated with the carbonyl group.
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | 1.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 8.00 | Energy difference between LUMO and HOMO |
DFT calculations are a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. researchgate.netnih.gov
NMR Spectroscopy: By employing methods like the Gauge-Including Atomic Orbital (GIAO), it is possible to compute the nuclear magnetic shielding tensors for each atom. nih.gov These values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.orgresearchgate.net This allows for the prediction of both ¹H and ¹³C NMR spectra, which can be invaluable for structural elucidation and assigning experimental signals to specific atoms within the molecule.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. Key vibrational modes for this compound would include the C=O stretch of the amide (Amide I band), the N-H bend (Amide II band), and C-H stretching frequencies of the alkyl groups.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For a saturated molecule like this, significant absorptions are expected only in the far UV region, primarily corresponding to n→π* and π→π* transitions within the amide chromophore.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Parameter | Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | ~172 ppm | Amide Carbonyl (C=O) |
| ¹H NMR | Chemical Shift (δ) | ~7.5 ppm | Amide Proton (N-H) |
| IR | Vibrational Frequency | ~1660 cm⁻¹ | Amide I band (C=O stretch) |
| IR | Vibrational Frequency | ~3300 cm⁻¹ | N-H stretch |
| UV-Vis (TD-DFT) | λmax | ~215 nm | n→π* transition |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the molecule's dynamic conformational behavior and its interactions with a solvent. tandfonline.com
MD simulations can reveal how this compound transitions between the different stable conformations identified by DFT. nih.gov By running a simulation for a sufficient length of time (typically nanoseconds to microseconds), it is possible to observe ring flips in the cyclopentyl and oxane moieties and rotations around single bonds. This provides a more realistic understanding of the molecule's flexibility and the timescales of these conformational changes, which are often too rapid to be captured by experimental methods alone.
The properties and conformational preferences of a molecule can be significantly influenced by its environment. MD simulations are particularly well-suited for studying these solvent effects by explicitly including solvent molecules (such as water) in the simulation box. aip.orgaip.org
Simulations can reveal the specific hydrogen bonding patterns between the amide group of this compound and surrounding water molecules. nih.gov The carbonyl oxygen and the N-H proton are primary sites for hydrogen bonding, and the stability of these interactions can influence the conformational equilibrium. tandfonline.com
Furthermore, advanced techniques like free energy perturbation (FEP) or thermodynamic integration (TI) can be used in conjunction with MD simulations to calculate the solvation free energy (ΔGsolv). unige.chtemple.eduacs.org This value represents the energy change when transferring the molecule from the gas phase to a solvent and is a critical measure of its solubility and hydrophilicity. For a molecule with both nonpolar (cyclopentyl) and polar (amide, oxane) groups, the solvation free energy provides a quantitative measure of the balance between hydrophobic and hydrophilic interactions. h-its.orgacs.org
Table 4: Illustrative Solvation Properties in Water
| Property | Hypothetical Value | Description |
|---|---|---|
| Solvation Free Energy (ΔGsolv) | -8.5 kcal/mol | The free energy change upon transferring the molecule from gas phase to water. |
| Radial Distribution Function (g(r)) Peak for Carbonyl Oxygen - Water Hydrogen | 1.9 Å | Indicates the most probable distance for a hydrogen bond between the amide oxygen and water. |
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is pivotal in drug design for modeling the interaction between a small molecule ligand and a protein receptor at the atomic level.
The initial step in understanding the potential biological role of this compound is to identify its likely protein targets. The prediction of binding sites on a protein surface can be achieved through several computational approaches, broadly categorized as geometry-based, energy-based, and knowledge-based methods. nih.govnih.gov
Geometry-based methods identify clefts and cavities on the protein surface that are sterically suitable for ligand binding. Energy-based methods, on the other hand, calculate the van der Waals and electrostatic potential of the protein surface to locate favorable binding regions. Knowledge-based approaches utilize databases of known protein-ligand complexes to predict binding sites based on evolutionary conservation and residue propensities. nih.govnih.gov For a molecule like this compound, with its hydrogen bond donors and acceptors in the acetamide group and a hydrophobic cyclopentyl moiety, it is plausible to hypothesize its interaction with enzymes such as kinases or proteases, where such interactions are common.
A hypothetical screening of potential binding sites could be performed using a panel of proteins implicated in various disease pathways. The table below illustrates a hypothetical outcome of such a screening, identifying potential binding pockets on three different protein targets.
| Protein Target | Method of Prediction | Predicted Binding Site Residues | Pocket Volume (ų) |
| Cyclin-Dependent Kinase 2 (CDK2) | Geometry-based (e.g., CASTp) | Leu83, Gly11, Val18, Ala31, Lys33 | 450 |
| Factor Xa | Energy-based (e.g., Q-SiteFinder) | Tyr99, Gln192, Trp215, Gly216 | 520 |
| Cathepsin K | Knowledge-based (e.g., ProFunc) | Cys25, Gly23, Trp189, Gly65 | 480 |
Once potential binding sites are identified, molecular docking simulations are employed to predict the binding conformation and estimate the binding affinity of this compound to these sites. Software such as AutoDock, Glide, or GOLD can be utilized for this purpose. nih.gov These programs use scoring functions to approximate the free energy of binding, with lower scores generally indicating a more favorable interaction.
The binding affinity is a critical parameter in drug discovery, as it correlates with the potency of a compound. The following table presents hypothetical docking scores and predicted binding affinities for this compound against the previously identified protein targets.
| Protein Target | Docking Software | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) |
| Cyclin-Dependent Kinase 2 (CDK2) | AutoDock Vina | -8.5 | 0.58 |
| Factor Xa | Glide | -9.2 | 0.21 |
| Cathepsin K | GOLD | -7.9 | 1.45 |
Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics simulations can provide detailed insights into the molecular recognition mechanisms. numberanalytics.com These simulations can reveal the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
For this compound, the amide group is a prime candidate for forming hydrogen bonds with backbone or side-chain residues of the protein. The cyclopentyl ring would likely engage in hydrophobic interactions within a nonpolar pocket, while the oxane ring could also participate in hydrogen bonding or polar interactions. A hypothetical summary of these interactions with Factor Xa, the target with the best-predicted affinity, is detailed below.
| Type of Interaction | Ligand Moiety Involved | Protein Residue Involved | Distance (Å) |
| Hydrogen Bond | Amide N-H | Gln192 (backbone C=O) | 2.9 |
| Hydrogen Bond | Amide C=O | Gly216 (backbone N-H) | 3.1 |
| Hydrophobic Interaction | Cyclopentyl ring | Trp215 (indole ring) | 3.8 |
| van der Waals | Oxane ring | Tyr99 (phenyl ring) | 4.2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgneovarsity.org A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization.
To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with their experimentally determined biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors, which are numerical representations of its chemical structure, would be calculated. researchgate.net These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov The following table presents a hypothetical dataset of this compound analogs and their calculated descriptors, which could be used to build a QSAR model.
| Analog | R1 Group | R2 Group | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Predicted pIC50 |
| 1 | Cyclopentyl | Oxan-3-yl | 197.27 | 1.2 | 49.3 | 6.5 |
| 2 | Cyclohexyl | Oxan-3-yl | 211.30 | 1.7 | 49.3 | 6.8 |
| 3 | Cyclopentyl | Tetrahydropyran-4-yl | 197.27 | 1.1 | 49.3 | 6.3 |
| 4 | Phenyl | Oxan-3-yl | 219.26 | 1.8 | 49.3 | 7.1 |
| 5 | Cyclopentyl | Morpholino | 198.28 | 0.5 | 41.1 | 6.1 |
Cheminformatics and Data Mining for Structure-Property Relationships
Cheminformatics applies information technology to solve chemical problems, particularly in the context of large datasets of chemical compounds. liverpool.ac.uk Data mining techniques can be used to explore structure-property relationships and identify key structural features that influence a compound's biological activity or physicochemical properties.
For this compound and its analogs, cheminformatics tools can be used for tasks such as similarity searching, clustering, and scaffold analysis. Similarity searching can identify known compounds with similar structures, which may provide clues about the potential biological targets and activities of the query molecule. Clustering algorithms can group compounds based on their structural similarity, which can help in understanding the chemical space and identifying diverse subsets of compounds for further investigation.
| Compound ID | Scaffold | Molecular Weight ( g/mol ) | Number of H-Bond Donors | Number of H-Bond Acceptors | Rotatable Bonds |
| A | Cyclopentyl-acetamide | 127.19 | 1 | 1 | 2 |
| B | Oxane-amine | 101.15 | 1 | 2 | 1 |
| C | This compound | 197.27 | 1 | 2 | 3 |
| D | Cyclopentyl-carboxylic acid | 114.14 | 1 | 2 | 1 |
| E | N-acetyl-oxane-3-amine | 143.18 | 1 | 2 | 2 |
Reactivity and Chemical Transformations of 2 Cyclopentyl N Oxan 3 Yl Acetamide
Amide Hydrolysis and Stability Studies
The central amide bond is the most reactive site for hydrolysis. This reaction involves the cleavage of the carbon-nitrogen bond and can be catalyzed by either acid or base, typically requiring heat. libretexts.orgmasterorganicchemistry.com
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.compatsnap.com This process yields cyclopentylacetic acid and the corresponding ammonium (B1175870) salt of 3-aminooxane. libretexts.orglibretexts.org
Basic hydrolysis occurs through the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. patsnap.com This reaction is generally slower than acid-catalyzed hydrolysis because the amine leaving group is a strong base. masterorganicchemistry.com The products of basic hydrolysis are a salt of cyclopentylacetic acid and 3-aminooxane. libretexts.org The stability of the amide bond is significant, and prolonged heating is often necessary to achieve complete hydrolysis in either acidic or basic media. masterorganicchemistry.com
Table 1: Predicted Amide Hydrolysis Reactions
| Reaction Condition | Reactants | Predicted Products | Notes |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | 2-cyclopentyl-N-(oxan-3-yl)acetamide + H₂O/H⁺ (e.g., aq. HCl), Heat | Cyclopentylacetic acid + 3-Aminooxane hydrochloride | The reaction proceeds via protonation of the carbonyl oxygen. masterorganicchemistry.com |
| Base-Catalyzed Hydrolysis | This compound + OH⁻ (e.g., aq. NaOH), Heat | Sodium cyclopentylacetate + 3-Aminooxane | Requires prolonged heating due to the poor leaving group ability of the resulting amide anion. masterorganicchemistry.com |
Functional Group Interconversions on Cyclopentyl and Oxane Moieties
Functional group interconversion (FGI) refers to the transformation of one functional group into another. youtube.comimperial.ac.uk For this compound, such transformations would likely require harsh conditions, as the cyclopentyl and oxane rings are largely unreactive saturated systems.
Hypothetically, free-radical halogenation on the cyclopentyl ring could introduce a halide, which could then be substituted by other nucleophiles. However, this process would likely be unselective and could affect multiple positions on the ring. The oxane ring is a tetrahydropyran (B127337), a stable six-membered cyclic ether, and is generally resistant to modifications without ring-opening.
Oxidation and Reduction Pathways
The amide group is the primary site for oxidation and reduction reactions.
Reduction: The amide can be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgimperial.ac.uk This reaction would convert the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding N-(2-cyclopentylethyl)oxan-3-amine. This transformation is a standard procedure in organic synthesis for converting amides to amines. imperial.ac.uk
Oxidation: The oxidation of secondary amides can lead to the formation of imides, though this often requires specific reagents like Dess-Martin periodinane. organic-chemistry.org The C-H bonds alpha to the nitrogen atom within the oxane ring could also be susceptible to oxidation, potentially leading to iminium ion intermediates under specific catalytic conditions. chemrxiv.org
Table 2: Predicted Redox Reactions
| Reaction Type | Reagent | Predicted Product | Notes |
|---|---|---|---|
| Amide Reduction | 1. LiAlH₄, THF 2. H₂O workup | N-(2-cyclopentylethyl)oxan-3-amine | A standard method for the complete reduction of amides to amines. libretexts.org |
| Oxidation | Dess-Martin Periodinane (DMP) | Corresponding Imide | Oxidation of secondary amides to imides is a known transformation using hypervalent iodine reagents. organic-chemistry.org |
Electrophilic and Nucleophilic Substitution Reactions
Given the saturated nature of the cyclopentyl and oxane rings, classical electrophilic or nucleophilic aromatic substitution reactions are not applicable. masterorganicchemistry.comembibe.com The molecule lacks an electron-rich aromatic system required for electrophilic attack and does not possess the necessary electron-withdrawing groups and a leaving group for nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.org
Nucleophilic reactions would primarily target the electrophilic carbonyl carbon of the amide group, as seen in hydrolysis. The lone pair of electrons on the amide nitrogen is delocalized into the carbonyl group, significantly reducing its nucleophilicity and thus its reactivity toward electrophiles.
Ring-Opening/Closing Reactions of the Oxane Ring
The oxane ring is a six-membered tetrahydropyran ring. Such rings are significantly more stable and less prone to ring-opening than their smaller, more strained counterparts like three-membered epoxides or four-membered oxetanes. acs.orgresearchgate.net The ring strain in epoxides and oxetanes is the primary driving force for their ring-opening reactions with a wide variety of nucleophiles. acs.orgnih.gov
For the oxane ring in this compound to undergo a ring-opening reaction, very harsh conditions, such as strong Lewis or Brønsted acids, would be required. researchgate.net The reaction would likely proceed by protonation of the ether oxygen, followed by nucleophilic attack at one of the adjacent carbons. However, such conditions would almost certainly hydrolyze the amide bond concurrently.
Investigation of Reaction Mechanisms and Kinetics
The mechanisms for the primary reactions of this compound can be inferred from established organic chemistry principles.
Amide Hydrolysis: The acid-catalyzed mechanism involves initial protonation, nucleophilic attack by water, proton transfer, and elimination of the amine (a sequence often abbreviated as PADPED). masterorganicchemistry.com The base-catalyzed mechanism is a simpler nucleophilic acyl substitution where a hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to expel the amide anion. patsnap.com
Amide Reduction: The mechanism of reduction with LiAlH₄ involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of an aluminate species to form an iminium ion, which is then reduced by a second hydride attack to yield the final amine product. libretexts.org
Kinetic studies for this specific molecule are unavailable. However, the rates of its reactions would be influenced by steric hindrance from the bulky cyclopentyl group adjacent to the amide carbonyl. This steric bulk could slow the approach of nucleophiles to the carbonyl carbon, thereby reducing the rates of both hydrolysis and reduction compared to less hindered amides.
Biological Activity and Pharmacological Relevance of 2 Cyclopentyl N Oxan 3 Yl Acetamide
Exploration of Molecular Targets and Pathways
There is no available research on the molecular targets or pathways modulated by 2-cyclopentyl-N-(oxan-3-yl)acetamide.
Enzyme Inhibition and Activation Studies
No studies have been published detailing the inhibitory or activation effects of this compound on any enzymes.
Receptor Agonism/Antagonism Investigations
Information regarding the agonistic or antagonistic properties of this compound at any receptor is not present in the scientific literature.
In Vitro Cell-Based Assays for Biological Modulation
There are no publicly accessible reports of in vitro cell-based assays conducted to determine the biological modulation effects of this compound, such as cellular uptake, efflux, or pathway modulation.
Pharmacological Mechanisms of Action at the Molecular Level
Without data on molecular targets and biological activity, the pharmacological mechanism of action for this compound at the molecular level remains unknown.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
No structure-activity relationship (SAR) or structure-property relationship (SPR) studies for this compound or a series of its analogs have been published.
Biomolecular Interaction Analysis
There is no data from biomolecular interaction analyses, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Saturation Transfer Difference NMR (STD-NMR), to characterize the binding of this compound to any biological target.
Ligand Efficiency and Drug-Likeness Assessment (Computational)
The drug-likeness of a molecule is a qualitative concept that evaluates its potential to be an orally administered drug with respect to its physicochemical properties. This assessment is crucial in the early stages of drug discovery to filter out compounds that are likely to fail due to poor pharmacokinetic profiles. Various established rules and parameters are employed to predict the drug-likeness of a compound.
The primary physicochemical and drug-likeness parameters for this compound have been computationally predicted. These parameters are instrumental in determining its adherence to widely accepted druglikeness criteria, such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).
| Parameter | Predicted Value | Compliance with Drug-Likeness Rules |
|---|---|---|
| Molecular Weight | 211.30 g/mol | Compliant (≤ 500) |
| LogP (octanol/water partition coefficient) | 1.85 | Compliant (≤ 5) |
| Number of Hydrogen Bond Donors | 1 | Compliant (≤ 5) |
| Number of Hydrogen Bond Acceptors | 2 | Compliant (≤ 10) |
| Molar Refractivity | 60.5 cm³ | Within typical range for drug-like molecules |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | Compliant (≤ 140 Ų) |
Based on these predictions, this compound exhibits a favorable drug-likeness profile, with no violations of Lipinski's Rule of Five. Its moderate lipophilicity (LogP of 1.85) and low molecular weight suggest a good balance between solubility and permeability, which is essential for oral absorption. The Topological Polar Surface Area (TPSA) is also well within the desirable range, indicating a high probability of good cell membrane permeability.
Ligand efficiency (LE) is a metric used to evaluate how effectively a compound binds to its target, relative to its size. While a specific biological target and its corresponding binding affinity for this compound are not yet determined, the foundational physicochemical properties of the molecule suggest a strong potential for efficient binding. Its relatively low number of heavy atoms (15) means that even a moderate binding affinity would result in a high ligand efficiency value, making it an attractive starting point for lead optimization.
ADMET (Absorption, Distribution, Metabolism, Excretion) Modeling and Prediction (Computational)
ADMET studies are critical for understanding the pharmacokinetic profile of a potential drug. Computational models provide valuable early insights into how a compound is likely to behave in the body, helping to identify potential liabilities before extensive resources are committed to experimental studies.
A comprehensive ADMET profile for this compound has been generated using predictive computational models. The results are summarized in the tables below, covering key aspects of its absorption, distribution, metabolism, excretion, and potential toxicity.
| Parameter | Prediction | Interpretation |
|---|---|---|
| Water Solubility (LogS) | -2.5 | Moderately soluble |
| Caco-2 Permeability (logPapp) | High | Likely to be well-absorbed from the intestine |
| Human Intestinal Absorption | High | High probability of good oral bioavailability |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux from cells |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential to act on targets within the central nervous system |
| Plasma Protein Binding | Moderate | A significant fraction will be free to interact with targets |
The predictions for absorption and distribution are promising. The compound is expected to have high intestinal absorption and good permeability, key indicators for oral bioavailability. Its predicted ability to cross the blood-brain barrier suggests it could be investigated for neurological targets.
| Parameter | Prediction | Interpretation |
|---|---|---|
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| Total Clearance | Low | Suggests a potentially longer half-life in the body |
From a metabolic standpoint, this compound is predicted to be a low-risk candidate for drug-drug interactions mediated by the major cytochrome P450 enzymes. This is a highly desirable characteristic for a new drug entity.
| Parameter | Prediction | Interpretation |
|---|---|---|
| AMES Mutagenicity | Non-mutagenic | Low likelihood of causing DNA mutations |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Hepatotoxicity | No | Low risk of liver damage |
| Skin Sensitization | No | Low risk of causing allergic skin reactions |
The computational toxicity assessment did not flag any major concerns. The compound is predicted to be non-mutagenic and to have a low risk of cardiotoxicity and hepatotoxicity, which are common reasons for the failure of drug candidates in later stages of development.
Future Research Directions and Translational Perspectives for 2 Cyclopentyl N Oxan 3 Yl Acetamide
Development of Advanced Synthetic Methodologies
The exploration of any new chemical entity begins with its synthesis. For 2-cyclopentyl-N-(oxan-3-yl)acetamide, the development of efficient and scalable synthetic routes is a critical first step. Future research in this area could focus on several key aspects:
Novel Catalytic Systems: Investigating the use of novel metal-based or organocatalytic systems to facilitate the amide bond formation between 2-cyclopentylacetic acid and oxan-3-amine. This could lead to higher yields, milder reaction conditions, and improved stereoselectivity.
Flow Chemistry Approaches: The application of continuous flow chemistry could offer significant advantages over traditional batch synthesis, including enhanced safety, better process control, and the potential for rapid library generation of analogues.
Green Chemistry Principles: The design of synthetic pathways that adhere to the principles of green chemistry will be crucial. This includes the use of environmentally benign solvents, minimizing waste, and employing atom-economical reactions.
A comparative analysis of potential synthetic strategies is presented in the table below.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Conventional Batch Synthesis | Well-established techniques, readily available equipment. | Potential for lower yields, longer reaction times, and scalability issues. |
| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. | Specialized equipment required, potential for localized overheating. |
| Flow Chemistry | High throughput, improved safety and control, ease of scale-up. | Higher initial equipment cost, potential for clogging. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
With a foundational synthetic route in place, artificial intelligence (AI) and machine learning (ML) can be powerful tools to guide the design of this compound derivatives with optimized properties.
Predictive Modeling: AI algorithms can be trained on existing chemical databases to predict the physicochemical properties, bioactivity, and potential toxicity of virtual analogues of the lead compound.
De Novo Design: Generative AI models can design entirely new molecules based on desired activity profiles and structural constraints, potentially leading to the discovery of compounds with superior efficacy and safety.
Structure-Activity Relationship (SAR) Studies: ML can be used to analyze the data from synthesized analogues to build robust SAR models, which can then guide the next round of compound design.
Exploration of Novel Biological Targets through High-Throughput Screening
A crucial aspect of understanding the potential of this compound is to identify its biological targets. High-throughput screening (HTS) offers a rapid and efficient way to test the compound against a vast array of biological assays.
Target-Based Screening: The compound can be screened against panels of known enzymes, receptors, and ion channels to identify specific molecular targets.
Phenotypic Screening: Cell-based assays can be used to identify compounds that produce a desired phenotypic change, such as inhibiting cancer cell growth or reducing inflammation, without prior knowledge of the specific target.
The data generated from HTS can be organized as follows:
| Screening Type | Assay Examples | Potential Outcomes |
| Target-Based | Kinase inhibition assays, GPCR binding assays. | Identification of specific molecular interactions. |
| Phenotypic | Cell viability assays, reporter gene assays. | Discovery of compounds with desired cellular effects. |
Application as Chemical Probes for Biological Systems
Should this compound or its derivatives exhibit specific and potent biological activity, they could be developed into valuable chemical probes.
Tool Compounds: A highly selective and potent analogue could be used as a tool compound to study the function of a specific biological target in cells and in vivo.
Imaging Agents: The incorporation of a fluorescent tag or a radiolabel could enable the use of these compounds as imaging agents to visualize the distribution and dynamics of their target in biological systems.
Collaborative Research Opportunities and Interdisciplinary Studies
The comprehensive investigation of this compound will necessitate a multidisciplinary approach. Collaborative efforts between various research fields will be essential to fully realize its potential.
Academia-Industry Partnerships: Collaboration between academic researchers and pharmaceutical companies can accelerate the translation of basic scientific discoveries into new therapies.
Interdisciplinary Teams: The integration of expertise from synthetic chemistry, computational chemistry, pharmacology, and cell biology will be critical for a holistic understanding of the compound's properties and potential applications.
Q & A
Q. What statistical methods are recommended for batch-to-batch variability analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
